molecular formula C8H19N B116587 2-Ethylhexylamine CAS No. 104-75-6

2-Ethylhexylamine

Cat. No.: B116587
CAS No.: 104-75-6
M. Wt: 129.24 g/mol
InChI Key: LTHNHFOGQMKPOV-UHFFFAOYSA-N
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Description

2-Ethylhexylamine is an organic compound with the chemical formula C8H19N. It is a colorless to pale yellow liquid with a strong amine odor. This compound is a primary C8 monoalkylamine with a branched carbon backbone. It is a versatile intermediate used in various applications, including the production of pharmaceuticals, agricultural chemicals, surfactants, and polymerization auxiliaries .

Preparation Methods

2-Ethylhexylamine is typically synthesized through the reaction of 1-chloro-2-ethylhexane with ammonia gas. The reaction proceeds as follows:

C8H17Cl + NH3 → C8H19N + HCl\text{C8H17Cl + NH3 → C8H19N + HCl} C8H17Cl + NH3 → C8H19N + HCl

This method involves the use of 1-chloro-2-ethylhexane as the starting material and ammonia gas as the reagent . Industrial production methods often involve similar synthetic routes, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

2-Ethylhexylamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various organic halides. Major products formed from these reactions include secondary and tertiary amines, as well as various substituted amines.

Comparison with Similar Compounds

2-Ethylhexylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its branched carbon backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its solubility, reactivity, and applications in various fields .

Properties

IUPAC Name

2-ethylhexan-1-amine
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InChI

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3
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InChI Key

LTHNHFOGQMKPOV-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CN
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Molecular Formula

C8H19N
Record name 2-ETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID4025298
Record name 2-Ethylhexylamine
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Molecular Weight

129.24 g/mol
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Physical Description

2-ethylhexylamine appears as a water-white liquid with a fishlike odor. Less dense than water. Flash point 140 °F. Extremely irritating to skin and eyes. Vapors heavier than air. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid with a fishy odor; [CAMEO] Colorless or light yellow liquid with an odor of amines; [Sigma-Aldrich MSDS]
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Boiling Point

336.6 °F at 760 mmHg (NTP, 1992)
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Flash Point

140 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

1.2 mmHg at 68 °F (NTP, 1992), 1.2 [mmHg]
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CAS No.

104-75-6
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Record name 1-Hexanamine, 2-ethyl-
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Melting Point

less than -94 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

n-hexylamine and/or 3-methyl-butylamine
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Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is followed. 650 parts of 2-ethyl-hexan-1-ol, 300 parts of a reduced nickel catalyst which contains 60% of nickel on kieselguhr and 7 parts of sodium bicarbonate are heated to 140° C. and at this temperature ammonia gas is passed into the well-stirred suspension at the rate at which it is converted. The reaction ends after 8 hours. The mixture is worked up by distillation and gives 96% of theory of di-2-ethylhexylamine, 1% of theory of 2-ethylhexylamine and 0.3% of theory of tri-2-ethylhexylamine.
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reduced nickel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexylamine
Reactant of Route 2
2-Ethylhexylamine
Reactant of Route 3
2-Ethylhexylamine
Reactant of Route 4
2-Ethylhexylamine
Reactant of Route 5
2-Ethylhexylamine
Reactant of Route 6
2-Ethylhexylamine

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